Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate
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Overview
Description
Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminopyridine moiety, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the chlorination of methyl benzoate to introduce the chlorine atom at the 4-position. This is followed by a coupling reaction with 6-aminopyridine under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminopyridine moiety can be oxidized to form corresponding nitro or N-oxide derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitro or N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Methyl 3-(6-aminopyridin-3-yl)benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzene ring, leading to different chemical properties and applications.
Uniqueness: Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate is unique due to the presence of both the aminopyridine and chlorobenzoate moieties, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-13(17)8-2-4-11(14)10(6-8)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFJSUVOWHRLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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